Methyl 4-methyl-1H-indazole-5-carboxylate

Medicinal Chemistry Heterocyclic Building Blocks Kinase Inhibitor Synthesis

Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7) is a differentiated heterocyclic building block for medicinal chemistry. The 4-methyl group delivers a ~0.5–0.7 log unit lipophilicity gain over unsubstituted analogs, enabling systematic SAR optimization of membrane permeability in kinase inhibitor programs. Available in multi-kilogram quantities at ≥97% purity, this intermediate supports seamless hit-to-lead scale-up without custom synthesis delays. Its defined substitution pattern also directs electrophilic functionalization to C6/C7 with enhanced regioselectivity, reducing undesired isomers. Procure this non-fungible scaffold for IND-enabling studies and patented kinase programs.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1427418-02-7
Cat. No. B2951541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methyl-1H-indazole-5-carboxylate
CAS1427418-02-7
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-7(10(13)14-2)3-4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12)
InChIKeyWWPLAMQHVTUGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7): A Key 5-Carboxylate Indazole Building Block for Kinase Inhibitor Synthesis


Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7) is a heterocyclic building block belonging to the indazole family, characterized by a methyl ester at the 5-position and a methyl substituent at the 4-position of the indazole core . With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting pathways in oncology and inflammation . Its specific substitution pattern provides a distinct chemical handle for further functionalization compared to unsubstituted or differently substituted indazole-5-carboxylate analogs.

Why Generic Indazole-5-Carboxylate Substitution Fails: The Critical Impact of the 4-Methyl Group in Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)


Indazole-5-carboxylate derivatives are a widely used class of building blocks in medicinal chemistry, but their utility is not interchangeable. Subtle changes in substitution pattern, such as the presence and position of a methyl group, profoundly affect key properties including lipophilicity, metabolic stability, and the electronic environment of the indazole core, which in turn dictates the success of subsequent synthetic transformations and the biological activity of final drug candidates . The 4-methyl substitution in methyl 4-methyl-1H-indazole-5-carboxylate introduces specific steric and electronic effects that distinguish it from unsubstituted or amino-substituted analogs, making it a non-fungible intermediate for projects requiring precise structural optimization. The quantitative evidence below demonstrates why this specific compound must be prioritized for certain applications.

Quantitative Differentiation Guide for Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7) Procurement


Procurement Advantage: High and Consistent Purity (95-98%) Across Multiple Suppliers for Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)

Methyl 4-methyl-1H-indazole-5-carboxylate is commercially available from multiple reputable vendors (AKSci, MolCore, Calpaclab) with a minimum purity specification of 95% and up to 98% [1]. This is comparable to the purity offered for the widely used but unsubstituted methyl 1H-indazole-5-carboxylate (CAS 473416-12-5), which is typically available at 95-98% purity . The availability of the 4-methyl analog at an equivalent high purity ensures that researchers do not need to compromise on starting material quality when exploring structure-activity relationships (SAR) that require this specific substitution pattern.

Medicinal Chemistry Heterocyclic Building Blocks Kinase Inhibitor Synthesis

Scalability Advantage: Gram to Kilogram Quantities Readily Available for Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)

Methyl 4-methyl-1H-indazole-5-carboxylate is offered in a wide range of package sizes, from 100 mg research quantities up to multi-kilogram bulk orders, demonstrating its established supply chain and suitability for projects transitioning from discovery to development . This is a critical procurement differentiator compared to less common or custom-synthesized 4-substituted indazole analogs, which may only be available in milligram quantities or with significant lead times. The ability to source the same lot of material across different scales minimizes variability during scale-up campaigns.

Medicinal Chemistry Process Chemistry Scale-up

Lipophilicity Differentiation: Predicted LogP Impact of the 4-Methyl Group in Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)

The presence of a methyl group at the 4-position of the indazole ring in methyl 4-methyl-1H-indazole-5-carboxylate is predicted to increase its lipophilicity (cLogP) by approximately 0.5-0.6 log units compared to the unsubstituted methyl 1H-indazole-5-carboxylate [1]. This increase in lipophilicity can enhance membrane permeability and is a common strategy in medicinal chemistry to improve the oral bioavailability of drug candidates. When designing kinase inhibitors, this specific substitution pattern can be a critical variable in SAR studies to balance potency with favorable ADME properties.

Drug Design ADME Structure-Activity Relationship (SAR)

Molecular Weight Distinction for Analytical and Formulation Development with Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)

Methyl 4-methyl-1H-indazole-5-carboxylate possesses a molecular weight of 190.20 g/mol, which is distinct from that of the commonly used unsubstituted methyl 1H-indazole-5-carboxylate (176.17 g/mol) and the 4-amino analog (methyl 4-amino-1H-indazole-5-carboxylate, 191.19 g/mol) . This 14.03 g/mol difference versus the unsubstituted analog is critical for accurate mass balance calculations in reaction monitoring (LC-MS) and for the unambiguous identification of the correct intermediate in complex synthetic sequences. It also impacts the calculation of molar equivalents for downstream reactions and final drug substance stoichiometry.

Analytical Chemistry Quality Control Formulation Science

Storage and Stability: Defined Long-Term Storage Conditions for Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)

Vendor specifications for methyl 4-methyl-1H-indazole-5-carboxylate consistently recommend long-term storage in a cool, dry place or under refrigeration (2°C-8°C) . This is in contrast to the unsubstituted methyl 1H-indazole-5-carboxylate, which is often specified for storage at ambient temperature . The more stringent storage recommendation for the 4-methyl analog suggests a potential for increased sensitivity to thermal degradation or hydrolysis, a key consideration for long-term compound management and for ensuring the integrity of material used in critical experiments over extended periods.

Compound Management Stability Studies Procurement Logistics

Synthetic Utility: The 4-Methyl Group as a Steric and Electronic Modulator in Downstream Functionalization of Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7)

The 4-methyl group in methyl 4-methyl-1H-indazole-5-carboxylate serves as a steric shield and electron-donating group that can influence the regioselectivity of electrophilic aromatic substitution reactions and the stability of reactive intermediates during further functionalization . In contrast, the unsubstituted methyl 1H-indazole-5-carboxylate lacks this directing effect, often leading to mixtures of regioisomers in subsequent reactions. This control over regiochemistry is a key advantage when synthesizing complex, patentable kinase inhibitor scaffolds, as it reduces the need for tedious separations and increases overall synthetic efficiency.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Optimal Application Scenarios for Methyl 4-methyl-1H-indazole-5-carboxylate (CAS 1427418-02-7) Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring Fine-Tuned Lipophilicity

In structure-activity relationship (SAR) studies aimed at optimizing the oral bioavailability of indazole-based kinase inhibitors, methyl 4-methyl-1H-indazole-5-carboxylate provides a predictable ~0.5-0.7 log unit increase in lipophilicity compared to the unsubstituted analog [1]. This allows medicinal chemists to systematically explore the impact of increased membrane permeability on cellular potency and pharmacokinetic profiles, without introducing additional heteroatoms that might complicate synthesis or introduce off-target effects.

Large-Scale Synthesis of Advanced Intermediates for Preclinical Development

For projects advancing from hit-to-lead into preclinical development, the ready availability of methyl 4-methyl-1H-indazole-5-carboxylate in multi-kilogram quantities with consistent high purity (95-98%) is a critical advantage . This eliminates the need for costly and time-consuming custom synthesis of 4-substituted indazole intermediates, enabling seamless scale-up of synthetic routes and ensuring a reliable supply of material for IND-enabling toxicology studies.

Regioselective Late-Stage Functionalization of Complex Indazole Scaffolds

When a synthetic route requires a specific functionalization pattern on the indazole core, the 4-methyl group in methyl 4-methyl-1H-indazole-5-carboxylate can be leveraged to direct electrophilic substitution to the desired position (e.g., C6 or C7) with enhanced regioselectivity . This is particularly valuable in the synthesis of patented kinase inhibitor scaffolds where precise substitution patterns are essential for target engagement and selectivity, minimizing the formation of undesired isomers and streamlining purification.

Analytical Method Development and Quality Control for Indazole-Containing Drug Substances

The distinct molecular weight (190.20 g/mol) and specific storage requirements of methyl 4-methyl-1H-indazole-5-carboxylate make it an ideal reference standard for developing and validating analytical methods (LC-MS, HPLC) used to monitor reactions and assess purity in the synthesis of more complex drug candidates . Its use ensures accurate mass balance calculations and helps establish robust quality control protocols for pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methyl-1H-indazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.